Superior DNA Binding Affinity of Bromo-Substituted Analog vs. Fluoro-, Methoxy-, and Hydroxy- Derivatives
The bromo-substituted analog, (E)-N′-(3-bromobenzylidene)isonicotinohydrazide (SF 1), demonstrates a significantly higher binding constant (Kb) for double-stranded DNA compared to its fluoro-, methoxy-, and hydroxy-substituted counterparts (SF 4, SF 2, and SF 3, respectively) [1]. This enhanced affinity translates to the lowest IC50 value for tumor inhibition among the tested series [1].
| Evidence Dimension | DNA Binding Constant (Kb) and Tumor Cell Inhibition (IC50) |
|---|---|
| Target Compound Data | Kb = 8.07 × 10³ M⁻¹ (UV), 8.11 × 10³ M⁻¹ (docking); IC50 = 345.3 μg/mL |
| Comparator Or Baseline | SF 2 (methoxy), SF 3 (hydroxy), SF 4 (fluoro); all exhibited lower Kb values and higher IC50 values (specific data not provided in source, but SF 1 was the lowest IC50 and highest Kb). |
| Quantified Difference | SF 1 has the highest Kb and lowest IC50 among the four tested analogs. |
| Conditions | UV-Vis spectroscopy in the presence of ds.DNA; molecular docking; in vitro tumor inhibition assay. |
Why This Matters
For researchers developing DNA-targeted antitumor agents or investigating nucleic acid interactions, the enhanced binding affinity of the bromo-substituted derivative provides a critical advantage over other halogenated or substituted analogs, justifying its selection as a privileged scaffold for further medicinal chemistry optimization.
- [1] Arshad, N., Channar, P.A., Farooqi, S.I., Larik, F.A., Ismail, H., & Mirza, B. (2017). Spectroscopic, molecular docking and structural activity studies of (E)-N′-(substituted benzylidene/methylene) isonicotinohydrazide derivatives for DNA binding and their biological screening. Journal of Molecular Structure, 1139, 371-380. DOI: 10.1016/j.molstruc.2017.03.005 View Source
